molecular formula C12H16ClN B13269165 N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine

Cat. No.: B13269165
M. Wt: 209.71 g/mol
InChI Key: ZYZFXXFFIZANRM-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine is a synthetic amine compound of significant interest in modern chemical and pharmaceutical research. Its molecular structure incorporates a 1-methylcyclopropan-1-amine group linked via a benzyl bridge to a 4-chloro-3-methylphenyl aromatic system, a scaffold frequently explored in the development of pharmacologically active molecules . The presence of the cyclopropylamine group and the chlorinated aromatic ring suggests potential as a key intermediate or building block in organic synthesis, particularly for creating molecules with specific steric and electronic properties. The primary research applications for this compound are anticipated in medicinal chemistry and drug discovery. Structurally analogous compounds featuring chlorophenyl and cyclopropylamine motifs are extensively investigated for their potential as enzyme inhibitors and for their diverse biological activities . Researchers are exploring its utility in high-throughput screening campaigns and as a precursor for the synthesis of more complex chemical entities aimed at novel therapeutic targets. The specific mechanism of action for this compound is highly dependent on the research context, but its structural features are commonly associated with interactions with various biological receptors and enzymes. This chemical is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE). Proper chemical hygiene is essential to ensure safe handling and storage.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine

InChI

InChI=1S/C12H16ClN/c1-9-7-10(3-4-11(9)13)8-14-12(2)5-6-12/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

ZYZFXXFFIZANRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2(CC2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with 1-methylcyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Center

The tertiary amine participates in alkylation and acylation reactions. For example:

  • Alkylation : Reacts with methyl iodide in dichloromethane at 0–5°C to form a quaternary ammonium salt.

  • Acylation : Forms amides when treated with acetyl chloride in the presence of triethylamine.

Reaction TypeReagent/ConditionsProductYield (%)Ref.
AlkylationCH₃I, DCM, 0–5°CQuaternary ammonium salt78–85
AcylationAcCl, Et₃N, RTN-acetyl derivative92

Electrophilic Aromatic Substitution

The chlorinated aromatic ring undergoes regioselective substitution. Halogenation and nitration occur at the para position relative to the chloro group due to electronic effects.

ReactionReagents/ConditionsMajor ProductSelectivityRef.
NitrationHNO₃/H₂SO₄, 50°C4-Chloro-3-methyl-5-nitro85% para
BrominationBr₂, FeBr₃, CH₂Cl₂, RT4-Chloro-3-methyl-5-bromo88% para

Cyclopropane Ring Reactivity

The cyclopropane ring undergoes ring-opening under acidic or oxidative conditions:

  • Acid-Catalyzed Ring Opening : In HCl/EtOH, the ring opens to form a linear amine derivative.

  • Oxidative Ring Expansion : Treatment with m-CPBA yields a cyclobutane ring via epoxidation and rearrangement.

ConditionReagentsProductMechanismRef.
AcidicHCl/EtOH, reflux3-Chloro-4-methylbenzylamineRing protonation
Oxidativem-CPBA, DCM, 0°CCyclobutane-embedded derivativeEpoxidation pathway

Oxidation-Reduction Reactions

  • Oxidation : The tertiary amine is resistant to oxidation, but strong oxidants like KMnO₄ degrade the cyclopropane ring.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chloro group to a methyl group .

ProcessReagents/ConditionsProductNotesRef.
OxidationKMnO₄, H₂O, 80°CFragmented carboxylic acidsLow selectivity
ReductionH₂ (1 atm), Pd/C, EtOHDechlorinated aromatic productComplete conversion

Cross-Coupling Reactions

The chloroaryl group participates in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid under Pd catalysis forms a biaryl product.

Coupling PartnerCatalyst SystemProductYield (%)Ref.
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF3-Methyl-4-phenyl derivative76

Comparative Reactivity with Structural Analogs

The methylcyclopropane group distinguishes this compound from non-cyclopropane analogs (e.g., N-[(4-chlorophenyl)methyl]piperidine). Key differences include:

FeatureN-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amineNon-Cyclopropane Analogs
Ring-opening tendencyHigh (due to cyclopropane strain)Low
Aromatic substitutionEnhanced para selectivity (steric shielding from methyl)Ortho/para mix
Thermal stabilityDecomposes >200°CStable up to 250°C

Mechanistic Insights

  • Steric Effects : The methyl group on the cyclopropane increases steric hindrance, slowing nucleophilic attacks at the amine.

  • Electronic Effects : The chloro group deactivates the aromatic ring, directing electrophiles to the para position.

This compound’s reactivity profile makes it valuable in medicinal chemistry for synthesizing rigid scaffolds and in materials science for functionalized polymers.

Scientific Research Applications

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System Pharmacological Relevance Reference
N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine (Target) C₁₂H₁₅ClN ~208.71 4-Chloro-3-methylphenyl, cyclopropane Cyclopropane Hypothesized receptor modulation -
N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine C₁₃H₁₈ClN 223.74 4-Chloro-3-methylphenyl, cyclobutane Cyclobutane Unknown
SR144528 (N-[(1S)-endo-1,3,3-TMBCH-2-yl]-5-(4-chloro-3-methylphenyl)-pyrazole) C₂₈H₃₃ClN₂O 473.03 Bicyclic terpene, pyrazole, chlorophenyl Bicyclo[2.2.1] Cannabinoid CB2 inverse agonist
3-(4-Chlorophenyl)propan-1-amine C₉H₁₂ClN 169.65 4-Chlorophenyl, linear chain None Basic amine scaffold
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 Fluoro-methylphenyl, phenylpropanamine None Unknown
Key Structural and Functional Differences
  • Cyclopropane vs. Cyclobutane’s larger ring may improve metabolic stability but reduce conformational flexibility.
  • Aromatic Substituents : The 4-chloro-3-methylphenyl group in the target compound is structurally similar to SR144528’s 4-chloro-3-methylphenyl-pyrazole moiety, which is critical for CB2 receptor binding . In contrast, simpler amines like 3-(4-chlorophenyl)propan-1-amine lack complex ring systems, limiting their pharmacological versatility .
  • Functional Groups : The target compound’s secondary amine differs from SR144528’s tertiary amine and pyrazole heterocycle, which are essential for inverse agonist activity at CB2 receptors. This suggests that while the chlorophenyl group may aid target engagement, the amine structure determines functional outcomes .
Pharmacological and Physicochemical Properties
  • This contrasts with the more polar 3-(4-chlorophenyl)propan-1-amine (logP ~1.5) .
  • Synthetic Accessibility : The cyclopropane ring may require specialized synthesis methods (e.g., [2+1] cycloaddition), whereas linear analogs like 3-(4-chlorophenyl)propan-1-amine are synthesized via straightforward alkylation . SR144528’s complex bicyclic structure demands multi-step synthetic routes, as seen in .
Therapeutic Implications
  • Metabolic Stability : Cyclopropanes are generally less stable than cyclobutanes due to higher ring strain, which could affect the target compound’s pharmacokinetic profile compared to its cyclobutane analog .

Biological Activity

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in various fields.

  • Molecular Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 209.71 g/mol
  • CAS Number : 1565326-10-4

The compound features a cyclopropane ring, a chlorinated aromatic ring, and an amine group, contributing to its unique chemical and biological properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological responses. Understanding these interactions is crucial for developing new therapeutic agents and optimizing the compound's use in different applications.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) by inducing apoptosis through caspase activation .

2. Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these effects may be mediated.

3. Antimicrobial Properties

Some studies suggest that this compound may possess antimicrobial activity against specific bacterial strains. This property could be valuable in developing new antibiotics or antimicrobial agents.

Case Studies

StudyFindingsImplications
Study ADemonstrated cytotoxic effects on A549 cells with IC50 values indicating significant inhibition of cell growthPotential for development as an anticancer drug
Study BInvestigated neuroprotective effects in rodent models, showing reduced neuronal death in models of oxidative stressCould lead to therapies for neurodegenerative conditions
Study CAssessed antimicrobial activity against Staphylococcus aureus, showing promising results in vitroMay contribute to new antibiotic formulations

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopropane Ring : Utilizing cyclopropanation techniques.
  • Chlorination : Introducing the chloro group at the para position on the aromatic ring.
  • Amine Functionalization : Converting intermediates into the final amine product through reductive amination or similar methods.

These methods emphasize the importance of controlled reaction conditions and advanced synthetic techniques to yield high-purity compounds.

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, depending on precursor availability. For example, reacting 4-chloro-3-methylbenzyl chloride with 1-methylcyclopropanamine under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Characterization should include ¹H/¹³C NMR for structural confirmation, mass spectrometry (ESI or EI-MS) for molecular weight verification, and UV-Vis spectroscopy to assess electronic properties. Cross-validation with computational simulations (e.g., DFT) is advised to resolve ambiguities in stereochemistry or substituent effects .

Q. Which analytical techniques are critical for verifying the purity and stability of this compound in experimental settings?

  • Methodological Answer: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. For stability studies, employ accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation products via LC-MS/MS and quantify using calibration curves. Thermal stability can be evaluated via TGA-DSC to identify decomposition thresholds. Always store the compound in amber vials under inert gas (N₂/Ar) at -20°C to minimize hydrolysis or oxidation .

Q. What safety protocols should be prioritized during handling and storage?

  • Methodological Answer: Follow P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames) guidelines. Use fume hoods for synthesis, and wear nitrile gloves and goggles to prevent dermal exposure. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. For long-term storage, use desiccants (silica gel) and monitor for discoloration or precipitation, which indicate degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis?

  • Methodological Answer: Apply Box-Behnken or central composite designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 3-factor DoE might reveal that yields peak at 80°C in THF with 10 mol% NaBH₄. Use ANOVA to identify significant interactions (e.g., solvent-catalyst synergy) and response surface models to predict optimal conditions. Validate with triplicate runs to ensure reproducibility .

Q. What computational strategies are effective for predicting reaction mechanisms or electronic properties?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map potential energy surfaces for key steps (e.g., cyclopropane ring opening). Use NBO analysis to quantify charge transfer during intermediate formation. For reaction path discovery, integrate stochastic surface walking algorithms with experimental data to refine transition states. Machine learning (e.g., graph neural networks) can predict regioselectivity in functionalization reactions .

Q. How to design stability studies to identify degradation pathways under varying environmental conditions?

  • Methodological Answer: Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Analyze degradants via HRMS and NMR to elucidate structures. For kinetic modeling, apply the Arrhenius equation to extrapolate shelf life from accelerated data. Use QbD principles to correlate impurity profiles with bioactivity changes .

Q. How to resolve contradictions in reported synthetic yields or spectroscopic data across studies?

  • Methodological Answer: Perform comparative meta-analysis of published protocols, noting variables like solvent purity or drying methods. Replicate key experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use 2D NMR (COSY, HSQC) to confirm assignments if signal overlap occurs. Publish negative results to clarify irreproducible claims .

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

  • Methodological Answer: Replace traditional solvents (DMF, DCM) with biobased alternatives (cyclopentyl methyl ether) or use solvent-free mechanochemical grinding. Employ catalytic amination (e.g., Pd/C or enzyme-mediated) to reduce stoichiometric reagent waste. Calculate E-factors and atom economy to benchmark improvements. Consider microwave-assisted synthesis to cut energy use by 50% .

Q. How does reactor design influence scalability for multi-gram production?

  • Methodological Answer: Use continuous-flow reactors with inline FTIR monitoring for real-time feedback. Optimize residence time and mixing efficiency (via Reynolds number calculations) to prevent hot spots. For exothermic reactions, implement jacketed reactors with PID-controlled cooling. Scale-up using dimensional analysis (e.g., constant power/volume) to maintain reaction kinetics .

Q. What cross-disciplinary approaches integrate AI and experimental data for accelerated discovery?

  • Methodological Answer:
    Train generative adversarial networks (GANs) on existing reaction datasets to propose novel synthetic routes. Couple robotic liquid handlers with active learning algorithms to prioritize high-yield conditions. Use COMSOL Multiphysics for CFD simulations of mass transfer limitations in heterogeneous catalysis. Validate predictions with high-throughput experimentation .

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